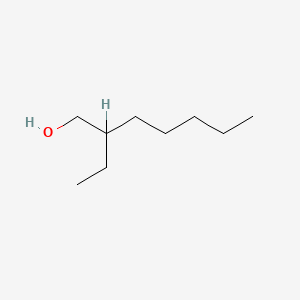

2-Ethylheptan-1-ol

Description

Chromatographic Techniques for Detection and Quantification

Chromatography is a fundamental tool for separating and analyzing complex mixtures. For 2-Ethylheptan-1-ol, gas chromatography (GC) is the predominant technique, often coupled with powerful detectors for enhanced sensitivity and specificity.

GC-MS is a highly effective method for identifying and quantifying this compound. This technique has been successfully employed in various studies, including the analysis of volatile organic compounds (VOCs) in different contexts. For instance, GC-MS has been used to detect this compound in the headspace of raw milk, in studies of nematicidal metabolites from bacteria, and in the analysis of volatile compounds in acerola vinegar. nih.govmdpi.comredalyc.org It has also been used to identify this compound as a compound that off-gasses from certain plasticizers and as a potential stress indicator in human breath. ebi.ac.ukchromatographyonline.com In the context of feed additives, a qualitative multi-analyte GC-MS method using Retention Time Locking (RTL) has been submitted for the identification of this compound. europa.eu

In GC-MS analysis, the molecule is ionized and fragmented, creating a unique mass spectrum that acts as a chemical fingerprint. The fragmentation pattern of this compound provides specific ions that can be used for its quantification.

A study focused on the quantitative analysis of 2-Ethylhexan-1-ol (B42007), a closely related isomer, provides valuable insights that can be extrapolated to this compound. rjptonline.org In this research, several mass spectral ions (m/z 57, 70, 83, 98, and 112) were evaluated for the most accurate quantification. rjptonline.org The ions at m/z 83 and 98 were found to provide the most accurate and desirable results for quantification due to the absence of background noise. rjptonline.orgresearchgate.net The ion at m/z 57, despite its high intensity, showed peak tailing, suggesting it may not be pure enough for reliable quantification. researchgate.net The principles of mass spectrometry dictate that the fragmentation of the molecular ion leads to a range of positively charged fragments, which are then detected. savemyexams.com The most intense peak in the spectrum is called the base peak, and the peak corresponding to the intact molecule is the molecular ion peak. savemyexams.com For alcohols like this compound, common fragmentation pathways include alpha cleavage (breaking the C-C bond adjacent to the hydroxyl group) and dehydration (loss of a water molecule). libretexts.org

A detailed analysis of diterpenes in Boswellia papyrifera using GC-MS showcases the general methodology of identifying compounds based on their mass spectra fragmentation patterns, which are then compared with databases like NIST and published literature. ajgreenchem.com This same principle applies to the identification and quantification of this compound.

To illustrate the quantification process, a study on 2-Ethylhexan-1-ol established a linear calibration function with a high correlation coefficient (0.9944) and a limit of quantitation of 0.5 µg/L. rjptonline.orgrjptonline.org This demonstrates the high sensitivity of the GC-MS method.

Table 1: Selected Mass Spectral Ions for Quantification of 2-Ethylhexan-1-ol rjptonline.org

| Mass-to-Charge Ratio (m/z) | Average Recovery (%) | Relative Standard Deviation (RSD%) | Accuracy Notes |

| 57 | 131 | 6-9 | Peak tailing observed, may not be sufficiently pure. researchgate.net |

| 70 | 138 | 6-9 | |

| 83 | 126 | 5 | Most accurate result, closest to 100%. |

| 98 | 126 | 6-9 | Most accurate result, closest to 100%. |

| 112 | 132 | 6-9 |

GC-FID is another robust technique for the determination of this compound, particularly in workplace air analysis. researchgate.netbuilderscience.pl The method typically involves adsorbing the compound vapors onto a solid sorbent like activated charcoal, followed by desorption with a solvent such as dichloromethane (B109758), and subsequent analysis by GC-FID. researchgate.netresearchgate.net

Research has focused on developing and validating methods for determining 2-Ethylhexan-1-ol concentrations in the air. One such method demonstrated a measurement range of 0.54 to 10.8 mg/m³, which corresponds to 0.013 to 0.26 mg/ml for a 24-L air sample. researchgate.netciop.pl The limit of detection was found to be 8.05 ng/ml, and the limit of quantification was 24.14 ng/ml. builderscience.plciop.pl The use of a Stabilwax capillary column has been shown to allow for the selective determination of the compound. researchgate.netciop.plresearchgate.net

Effective sample preparation is critical for accurate quantification, especially at low concentrations in complex matrices like environmental water samples. A notable advanced method is Soxhlet-assisted Matrix Solid Phase Dispersion (MSPD). rjptonline.orgrjptonline.org

This technique involves the use of a non-polar polystyrene resin, such as Amberlite XAD-4, to adsorb and concentrate 2-Ethylhexan-1-ol from a water sample. rjptonline.orgrjptonline.org Following adsorption, a continuous extraction is performed using a Soxhlet apparatus with a suitable solvent like ethyl acetate (B1210297). rjptonline.orgrjptonline.orgjlu.edu.cn This method is particularly advantageous for compounds like 2-Ethylhexan-1-ol which have limited solubility in water. rjptonline.org

In one study, the optimal conditions for this method were determined to be stirring for 14 hours to adsorb the compound onto 1 g of XAD-4 resin, followed by a 3-hour continuous extraction with 80 mL of ethyl acetate at 90°C. rjptonline.orgrjptonline.org This established method was successfully applied to quantify 2-Ethylhexan-1-ol in real surface water samples, demonstrating its effectiveness for enabling ppb-level quantitation. rjptonline.orgrjptonline.org

Spectroscopic and Dielectric Characterization Research

Spectroscopic techniques provide valuable information about the molecular structure and interactions of this compound.

Broadband Dielectric Spectroscopy (BDS) is a powerful technique for investigating the molecular dynamics and interactions of polar molecules like this compound. mdpi.com BDS measures the dielectric properties of a material as a function of frequency, providing insights into processes such as dipole reorientation. mdpi.com

Studies have utilized BDS to analyze the interactions of 2-Ethylhexan-1-ol with other polyalcohols, such as glycerol (B35011) and sorbitol. smolecule.com Dielectric measurements on binary mixtures of butanediols with 2-Ethyl-1-hexanol have also been conducted to determine properties like the Kirkwood correlation factor, Bruggeman factor, and excess permittivity. researchgate.net The non-linear variation of the static permittivity with the mole fraction in these mixtures indicates the presence of molecular interactions. researchgate.net These interactions are quantified by analyzing parameters derived from the complex permittivity spectrum. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-ethylheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-3-5-6-7-9(4-2)8-10/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJAZNNWHWYOEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601002132 | |

| Record name | 2-Ethylheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601002132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

817-60-7 | |

| Record name | 2-Ethyl-1-heptanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=817-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylheptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000817607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601002132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylheptan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.313 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLHEPTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CI3S690F5O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Engineering Research

Established Industrial Synthesis Pathways Research

The industrial production of 2-ethylheptan-1-ol, a branched-chain alcohol, relies on well-established chemical processes that have been optimized for efficiency and yield. Research in this area has focused on refining catalyst systems, reaction conditions, and process integration to meet the global demand for this compound, which is a key precursor for plasticizers and other industrial products.

Aldol (B89426) Condensation and Subsequent Hydrogenation Studies

A primary industrial route to this compound involves the aldol condensation of n-valeraldehyde (pentanal) followed by hydrogenation. This multi-step process begins with the self-condensation of two molecules of n-valeraldehyde in the presence of a base catalyst, typically an aqueous alkali solution like sodium hydroxide (B78521), to form 2-ethyl-2-heptenal. google.comgccpo.org This intermediate is an unsaturated aldehyde.

The 2-ethyl-2-heptenal, being insoluble in water, is easily separated from the aqueous catalyst phase. google.com The subsequent step involves the hydrogenation of this unsaturated aldehyde to produce the saturated alcohol, this compound. gccpo.org This hydrogenation can be carried out in stages, for instance, a gas-phase hydrogenation followed by a liquid-phase hydrogenation, often utilizing fixed-bed catalysts. google.com Copper-based catalysts are commonly employed for the hydrogenation step. google.com

Research has focused on optimizing this process. For instance, studies have explored direct synthesis from n-butanal through reaction integration, where both aldol condensation and hydrogenation occur in a single reactor over a bifunctional catalyst. researchgate.net While this approach can simplify the process, achieving high selectivity for 2-ethylhexan-1-ol (B42007) (a similar, but shorter-chain alcohol) has been a challenge, with significant production of by-products like n-butanol. researchgate.net

Table 1: Key Stages in Aldol Condensation Route

| Stage | Reactant(s) | Key Intermediate/Product | Catalyst/Conditions |

| Aldol Condensation | n-Valeraldehyde | 2-Ethyl-2-heptenal | Aqueous alkali (e.g., NaOH) google.com |

| Hydrogenation | 2-Ethyl-2-heptenal, Hydrogen | This compound | Copper-based catalysts google.com |

Hydroformylation of Propylene (B89431) as a Precursor Route

The n-valeraldehyde required for the aldol condensation pathway is itself produced through the hydroformylation of butene, a process also known as the oxo process. smolecule.com Similarly, the hydroformylation of propylene is a critical industrial process that yields butyraldehyde (B50154) isomers (n-butyraldehyde and isobutyraldehyde). procurementresource.commt.comoptience.com This process involves reacting propylene with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a transition metal catalyst, often rhodium or cobalt complexes. mt.comoptience.com

While the direct hydroformylation of propylene leads to C4 aldehydes, these are precursors to other important alcohols like n-butanol and 2-ethylhexanol. atamanchemicals.comatamanchemicals.comatamankimya.com The production of this compound follows a similar logic, starting from the hydroformylation of butene to produce n-valeraldehyde. smolecule.com The hydroformylation reaction is pivotal as it creates the aldehyde functionality necessary for the subsequent C-C bond formation in the aldol condensation step. mt.com Industrial facilities are often integrated, carrying out both the hydroformylation of the precursor olefin and the subsequent steps to produce the final alcohol. atamanchemicals.comatamankimya.com

Guerbet Reaction Studies for Branched-Chain Alcohol Production

The Guerbet reaction is another significant pathway for the synthesis of branched-chain alcohols, including this compound. smolecule.com This reaction involves the self-condensation of a primary alcohol at elevated temperatures in the presence of a catalyst to produce a larger, branched alcohol with double the carbon atoms, eliminating a molecule of water in the process. aocs.orgcore.ac.uk For instance, the dimerization of n-butanol can yield 2-ethylhexan-1-ol. google.comgoogle.com

The mechanism of the Guerbet reaction is generally understood to proceed through a sequence of steps:

Dehydrogenation: The starting alcohol is oxidized to its corresponding aldehyde.

Aldol Condensation: The aldehyde undergoes an aldol condensation with another aldehyde molecule.

Dehydration: The resulting aldol adduct dehydrates to form an unsaturated aldehyde.

Hydrogenation: The unsaturated aldehyde is hydrogenated to the final branched-chain alcohol. aocs.orggoogle.com

The reaction requires a catalytic system that possesses both dehydrogenation/hydrogenation capabilities and basic sites for the aldol condensation step. core.ac.ukrsc.org Various catalytic systems have been investigated, including bifunctional catalysts based on copper or palladium combined with a base like sodium butoxide. google.com The Guerbet reaction is a versatile method for producing a variety of branched-chain alcohols, which are valued for their low melting points and excellent fluidity compared to their linear isomers. core.ac.uk

Sustainable Production and Green Chemistry Research

In response to the growing demand for environmentally friendly chemical processes, research has increasingly focused on developing sustainable routes to this compound and similar compounds. This involves utilizing renewable feedstocks and applying the principles of green chemistry to minimize waste and energy consumption.

Bio-based Feedstocks and Biorefinery Concepts for this compound Production

A key strategy for sustainable chemical production is the use of bio-based feedstocks derived from renewable biomass. solubilityofthings.com The concept of a biorefinery, analogous to a petroleum refinery, aims to convert biomass into a range of valuable products, including fuels and chemicals. essentialchemicalindustry.orgfrontiersin.orgieabioenergy.com

For the production of this compound, a promising bio-based precursor is butan-1-ol (n-butanol). ceric-eric.eu Bio-butanol can be produced through the acetone–butanol–ethanol (B145695) (ABE) fermentation of sugars derived from lignocellulosic biomass. ceric-eric.eu This bio-butanol can then be converted into 2-ethylhexan-1-ol, a structurally similar and industrially important alcohol, through processes like the Guerbet reaction. ceric-eric.eueuropa.eu The development of efficient biorefinery processes to produce these alcohol precursors from non-food biomass is an active area of research. peers.international The use of bio-based feedstocks aligns with global efforts to reduce dependence on fossil fuels. solubilityofthings.com

Catalytic Conversion of Biomass-Derived Precursors (e.g., Butan-1-ol Condensation)

The conversion of biomass-derived alcohols into larger, more valuable chemicals is a central focus of green chemistry research. The condensation of butan-1-ol to produce 2-ethylhexan-1-ol is a well-studied example of this approach. ceric-eric.eu This transformation can be achieved using various catalytic systems.

Recent research has explored the use of hybrid catalysts, such as hydroxyapatite (B223615) (HAP) supported on carbonaceous materials, for the condensation of butan-1-ol. ceric-eric.eu Studies have shown that the catalytic activity and selectivity towards 2-ethylhexan-1-ol are strongly dependent on the nature of the carbon support and the concentration of basic sites on the catalyst surface. ceric-eric.eu For example, HAP supported on graphite (B72142) flake has demonstrated high selectivity (around 75%) for 2-ethylhexan-1-ol. ceric-eric.eu

The development of catalysts for converting biomass-derived feedstocks, such as glucose, sorbitol, and glycerol (B35011), into valuable platform chemicals and fuel precursors is a broad and active field of research. researchgate.netrsc.orgsciopen.com These efforts aim to create more sustainable and efficient pathways to a wide range of chemicals, including branched-chain alcohols like this compound.

Table 2: Comparison of Sustainable Production Research Focus

| Research Area | Precursor(s) | Key Technology/Concept | Research Goal |

| Bio-based Feedstocks | Lignocellulosic Biomass, Sugars | Biorefinery, ABE Fermentation ieabioenergy.comceric-eric.eu | Production of bio-alcohols (e.g., bio-butanol) as renewable starting materials. ceric-eric.eu |

| Catalytic Conversion | Butan-1-ol | Guerbet Condensation, Heterogeneous Catalysis (e.g., HAP/Carbon) ceric-eric.eu | Efficient and selective conversion of bio-alcohols to higher value branched alcohols. ceric-eric.eu |

Enzymatic Synthesis and Biocatalysis (e.g., Lipase-catalyzed Transesterification)

The use of enzymes, particularly lipases, in the synthesis of this compound and its derivatives represents a growing field of interest due to the high selectivity and mild reaction conditions offered by biocatalysis.

Lipase-catalyzed transesterification has been effectively employed for the resolution of racemic 2-ethylhexan-1-ol. rsc.orgresearchgate.net Studies have shown that both the (R) and (S) enantiomers can be prepared with high enantiomeric excess through the transacetylation of the racemic alcohol with vinyl acetate (B1210297). rsc.orgresearchgate.net The choice of lipase (B570770), solvent, and temperature significantly influences the enantioselectivity and reaction rate. rsc.orgresearchgate.net For instance, lipase PS has demonstrated very high enantioselectivity (E ≈ 750) when esterifying the (S)-unsaturated alcohol 2-ethylhex-5-en-1-ol (B41564) in dichloromethane (B109758) at 0 °C. rsc.orgresearchgate.net This allows for the production of both enantiomers in good yields from a single enzymatic transformation. rsc.orgresearchgate.net Interestingly, the presence of a terminal double bond in the alcohol substrate has been found to greatly enhance the enantioselectivity of Pseudomonas sp. lipase (PSL). rsc.orgresearchgate.net Furthermore, reducing the temperature to as low as -30 °C can enhance the enantioselectivity of PSL without a significant loss of catalytic activity. rsc.org

Immobilized lipase from Candida sp. 99-125 has been successfully used to synthesize 2-ethylhexyl esters of fatty acids. colab.ws In one study, the enzymatic synthesis of 2-ethylhexyl palmitate was optimized, achieving a 91% esterification degree in a petroleum ether system using 10% (w/w) immobilized lipase at 40 °C. colab.ws The immobilized lipase also demonstrated good reuse stability for at least four batches. colab.ws

In another approach, baker's yeast (Saccharomyces cerevisiae) was used for the asymmetric bioreduction of 2-ethylhex-2-enal, yielding (S)-2-ethylhexan-1-ol with high enantioselectivity in a biphasic system. colab.ws

The enzymatic ring-opening polymerization (ROP) of lactones initiated by 2-hydroxyethyl methacrylate (B99206) (HEMA) has also been studied. diva-portal.org Lipase B from Candida antarctica was found to catalyze the cleavage of the ester bond in the HEMA end group of the resulting polyesters, leading to transesterification processes. diva-portal.org

Reaction Engineering and Process Optimization

Thermodynamic and Kinetic Studies of this compound Synthesis Reactions

Understanding the thermodynamics and kinetics of reactions involving this compound is crucial for process design and optimization. Several studies have investigated these aspects, particularly in esterification reactions.

In the esterification of acrylic acid with 2-ethylhexan-1-ol, the reaction is endothermic, as indicated by the increase of its equilibrium constant with temperature. researchgate.net Thermodynamic data for this reaction, determined using the van't Hoff equation, include an enthalpy of reaction of 34.90 kJmol⁻¹ and an entropy of 0.12 kJmol⁻¹K⁻¹. researchgate.netudea.edu.co A kinetic model based on activities predicted the forward reaction rate constant to be 33860 Lmol⁻¹h⁻¹ with an activation energy of 28.56 kJmol⁻¹. udea.edu.co Another study using a concentration-based kinetic model estimated the activation energy for the forward reaction to be 28.08 kJmol⁻¹ and the pre-exponential factor to be 11126 Lmol⁻¹h⁻¹ with a catalyst concentration of 0.0275 M. udea.edu.co The Eley–Rideal (ER) model has been identified as the best kinetic model to correlate the production rate of 2-ethylhexyl acrylate (B77674). researchgate.net

The non-ideal behavior of the liquid phase in these reactions is often considered, with methods like the Universal Functional group Contribution (UNIFAC) being used to predict activities. udea.edu.co Kinetic models are often based on the assumption of a second-order reversible reaction. redalyc.org

| Reaction | Thermodynamic/Kinetic Parameter | Value | Catalyst/Conditions | Citation |

| Esterification of acrylic acid with 2-ethylhexan-1-ol | Enthalpy of reaction (ΔH) | 34.90 kJmol⁻¹ | Sulfuric acid | researchgate.netudea.edu.co |

| Entropy of reaction (ΔS) | 0.12 kJmol⁻¹K⁻¹ | Sulfuric acid | researchgate.netudea.edu.co | |

| Activation energy (Ea) | 28.56 kJmol⁻¹ | Sulfuric acid (activity-based model) | udea.edu.co | |

| Pre-exponential factor (kfo;act) | 33860 Lmol⁻¹h⁻¹ | Sulfuric acid (activity-based model) | udea.edu.co | |

| Activation energy (Ea) | 28.08 kJmol⁻¹ | Sulfuric acid (concentration-based model) | udea.edu.co | |

| Pre-exponential factor (k) | 11126 Lmol⁻¹h⁻¹ | Sulfuric acid (concentration-based model) | udea.edu.co |

Catalyst Development and Performance Evaluation in Production Processes

Catalyst selection and development are paramount for achieving high yields and selectivity in the production of this compound and its derivatives. Research has explored both heterogeneous and homogeneous catalytic systems.

Heterogeneous catalysts are favored for their ease of separation from the reaction products, which simplifies downstream processing and reduces waste. researchgate.netsapub.org

Ion Exchange Resins (IERs): Strongly acidic cation exchange resins, such as Amberlyst 15 and Amberlyst 70, have been extensively studied for the esterification of acrylic acid with 2-ethylhexan-1-ol. researchgate.netscispace.com These polymeric catalysts, typically made of polystyrene cross-linked with divinylbenzene, offer an alternative to corrosive homogeneous catalysts like sulfuric acid. The catalytic activity of IERs is influenced by factors such as their crosslinking density, porosity, and degree of swelling. sapub.org For instance, in the synthesis of 2-ethylhexyl acrylate, a yield of 41% was achieved after 4 hours at 388 K using the IER catalyst PK208. researchgate.net IERs can be used as catalysts themselves or as supports for metal catalysts in various hydrogenation reactions. mdpi.comresearchgate.net

Metal Catalysts: The hydrogenation of 2-ethyl hexene-2-al-1 to produce 2-ethyl hexanal (B45976) can be achieved using various known catalysts, with nickel metal combined with alumina (B75360) showing unique results. google.com This process is conducted via liquid phase upflow through a catalyst bed at temperatures of 90°-180° C and pressures of 5-40 Kgm/cm². google.com Polyfunctional catalysts are also being designed for the conversion of bioalcohols like ethanol into butan-1-ol and subsequently to 2-ethylhexan-1-ol. peers.international

Homogeneous catalysts, while presenting separation challenges, often exhibit high activity and selectivity.

Ruthenium Complexes: Ruthenium-based catalyst systems have shown high activity in the synthesis of formamides from CO2, with the Ru-Macho complex being a notable example. acs.org In a biphasic water/2-ethylhexan-1-ol system, the catalyst can be immobilized in the nonpolar alcohol phase, allowing for its recovery of up to 99%. acs.org This system has been investigated for the synthesis of N,N-dimethylformamide (DMF), where an equimolar dosage of carbon dioxide resulted in an 81% yield at 40 bar and 140 °C after 5 hours. acs.org The stability and interfacial behavior of ruthenium complexes in ionic liquids are also crucial for applications in supported ionic liquid phase (SILP) catalysis. rsc.org

Ionic Liquids (ILs): Ionic liquids have emerged as versatile solvents and catalysts in organic synthesis. mdpi.comresearchgate.net In the synthesis of dialkyl succinates and adipates via esterification with alcohols like 2-ethylhexan-1-ol, ionic liquids synthesized from triethylamine (B128534) and sulfuric acid have served as both an acidic catalyst and a solvent. mdpi.comsemanticscholar.org The immiscibility of the ester products with the ionic liquid creates a two-phase system, which drives the reaction equilibrium towards product formation, resulting in high yields (99%) and selectivities (>99%) under mild conditions. mdpi.comsemanticscholar.org The catalyst in this system can be recycled multiple times without a loss of activity. mdpi.com Ionic liquids can also be used to immobilize transition-metal catalysts, although in some cases, the catalyst may be removed by polar products. cas.cn The design of ionic liquids that can act as both a solvent and a coordinating ligand for the catalyst is an active area of research. cas.cn

Heterogeneous Catalysis Research (e.g., Ion Exchange Resins, Metal Catalysts, Carbon-Hydroxyapatite Hybrids)

Reactor Design and Simulation for Enhanced Production

The design and simulation of reactors are critical for intensifying the production of this compound and its derivatives, aiming for higher conversions and efficiency.

Research on the esterification of acrylic acid with 2-ethyl-1-hexanol has explored process intensification through reactive distillation (RD). dntb.gov.ua Batch reactor experiments were initially conducted to determine reaction conditions for a specific conversion (~30%). dntb.gov.ua Subsequent experiments in a batch reactive distillation mode demonstrated a significant increase in conversion to approximately 80%, highlighting the applicability of RD for this process. dntb.gov.ua Simulations of the RD environment suggest that complete conversion of the acid is achievable. dntb.gov.ua A reactive distillation column with a catalytic section containing Amberlyst 70 has been designed for a 20 kt/a production of 2-ethylhexyl acrylate. researchgate.net

Chemical Transformations and Derivative Synthesis Research

Esterification Reactions for Value-Added Products

2-Ethylheptan-1-ol is a versatile precursor in the synthesis of a variety of commercially significant esters. Its branched structure imparts unique properties, such as low volatility and excellent plasticizing efficiency, to its derivatives. These characteristics make it a valuable component in the production of plasticizers and specialty monomers.

Synthesis of Plasticizer Esters (e.g., Phthalates, Adipates, Succinates, Trimellitates)

The esterification of this compound with various carboxylic acids or their anhydrides yields high-performance plasticizers. These additives are crucial for enhancing the flexibility, durability, and processability of polymers, particularly polyvinyl chloride (PVC).

Phthalates: The reaction of this compound with phthalic anhydride (B1165640) produces bis(2-ethylhexyl) phthalate (B1215562) (DEHP), a widely used plasticizer. atamanchemicals.com However, due to regulatory concerns regarding phthalates, research has increasingly focused on alternative, non-phthalate plasticizers. mdpi.comacs.org

Adipates: Bis(2-ethylhexyl) adipate (B1204190) (DEHA) is synthesized through the esterification of this compound with adipic acid. atamanchemicals.commdpi.com Adipate plasticizers are known for their excellent low-temperature performance and lower viscosity compared to phthalates. mdpi.com Research has explored efficient synthesis methods for adipates, achieving high yields. For instance, a method using ionic liquids as catalysts and solvents resulted in a 99% yield for dialkyl adipates under mild conditions (70–80 °C). mdpi.com Another study optimized the conversion of adipic acid to DEHA, achieving 100% conversion within 3 hours by removing water under vacuum. acs.org

Succinates: Dialkyl succinates are another class of alternative plasticizers derived from this compound. atamanchemicals.commdpi.com The synthesis of di(2-ethylhexyl) succinate (B1194679) involves the esterification of succinic acid with this compound. mdpi.com Similar to adipates, the use of ionic liquid catalysts has been shown to be highly effective, leading to high yields and selectivities. mdpi.com

Trimellitates: While less commonly detailed in the direct context of this compound in the provided search results, trimellitate esters, in general, are recognized as important non-phthalate plasticizers.

| Plasticizer Type | Acid/Anhydride Precursor | Key Research Finding | Reference |

|---|---|---|---|

| Phthalates (DEHP) | Phthalic Anhydride | Commonly produced from 2-ethylhexanol, but facing regulatory scrutiny. | atamanchemicals.comacs.org |

| Adipates (DEHA) | Adipic Acid | High yields (99%) achieved with ionic liquid catalysts at 70-80°C. 100% conversion is possible with vacuum water removal. | mdpi.comacs.org |

| Succinates | Succinic Acid | Efficient synthesis with high yields (99%) and selectivities (>99%) using ionic liquid catalysts. | mdpi.com |

Synthesis of Acrylate (B77674) and Methacrylate (B99206) Esters

This compound is a key raw material for producing acrylate and methacrylate esters, which are important monomers in the synthesis of various polymers used in adhesives, coatings, and plastics. atamanchemicals.comatamanchemicals.com

2-Ethylhexyl Acrylate (2-EHA): This monomer is produced by the esterification of this compound with acrylic acid. atamanchemicals.comatamanchemicals.com It is a crucial component in the production of pressure-sensitive adhesives and hydrophobic coatings. atamanchemicals.comias.ac.in Racemic 2-EHA can be synthesized with high yield through reactive distillation, using an acid catalyst and a polymerization inhibitor. atamanchemicals.com The resulting polymers are noted for their low glass transition temperature and excellent film-forming properties. ias.ac.in

2-Ethylhexyl Methacrylate (2-EHMA): This ester is synthesized from this compound and methacrylic acid. jamorin.com 2-EHMA is used in the production of coating resins, textile treating agents, and adhesives. jamorin.com Copolymers of 2-EHMA can be prepared with a wide range of other monomers to tailor the properties of the final polymer. jamorin.com Research has also explored the synthesis of block copolymers of 2-EHMA via anionic polymerization, achieving high conversions. researchgate.net

Kinetic and Thermodynamic Aspects of this compound Esterification

The study of kinetics and thermodynamics is essential for optimizing the industrial production of esters from this compound.

Kinetic Studies: Research on the esterification of acrylic acid with this compound has shown that temperature is a significant parameter affecting reaction conversion and yield. researchgate.net In one study, the highest yield of 2-ethylhexyl acrylate (70%) was achieved at 388 K with a specific molar ratio and catalyst loading. researchgate.net The reaction kinetics have been successfully described using models like the Eley-Rideal (ER) model. researchgate.netresearchgate.net The choice of catalyst, such as certain ion exchange resins, also plays a crucial role in the reaction rate and yield. researchgate.net

Thermodynamic Studies: The esterification of acrylic acid with this compound is an endothermic reaction, meaning that an increase in temperature favors the formation of the product ester. researchgate.net The heat of reaction for this process has been determined to be 34.90 kJ/mol. researchgate.net Thermodynamic data, including enthalpy and entropy changes, are calculated from the equilibrium constants at different temperatures. dergipark.org.tr

| Reaction | Key Parameter | Finding | Reference |

|---|---|---|---|

| Esterification of Acrylic Acid with this compound | Temperature | The most significant parameter affecting conversion and yield. Highest yield (70%) at 388 K. | researchgate.net |

| Esterification of Acrylic Acid with this compound | Kinetic Model | The non-ideal Eley-Rideal (ER) model best fits the main esterification reaction. | researchgate.netresearchgate.net |

| Esterification of Acrylic Acid with this compound | Thermodynamics | The reaction is endothermic, with a heat of reaction of 34.90 kJ/mol. | researchgate.net |

Other Chemical Derivatizations and Research Applications

Beyond esterification, this compound serves as a starting material for other valuable chemical derivatives.

Synthesis of Glycidyl (B131873) Ethers

2-Ethylhexyl glycidyl ether is synthesized by the condensation reaction of this compound with epichlorohydrin, followed by dehydrochlorination with a caustic solution. chemicalbook.comwikipedia.orgchemdad.comchemicalbook.com This process is typically catalyzed by a Lewis acid. chemicalbook.comwikipedia.org 2-Ethylhexyl glycidyl ether is primarily used as a reactive diluent to reduce the viscosity of epoxy resins, which are then utilized in adhesives, sealants, and coatings. wikipedia.org

Development of Surfactants and Emulsifiers from this compound

The amphiphilic nature of this compound makes it a suitable hydrophobe source for the synthesis of nonionic surfactants. researchgate.net

Polyalkoxylates: By reacting this compound with propylene (B89431) oxide and then ethylene (B1197577) oxide, a series of 2-ethylhexyl alcohol polyalkoxylates can be produced. researchgate.net These derivatives have been shown to be effective, low-foaming nonionic surfactants with applications in cleaning and emulsification. researchgate.net The synthesis can be catalyzed by substances like potassium hydroxide (B78521) or dimetalcyanide complexes. researchgate.net The properties of these surfactants, such as their surface tension and critical micelle concentration, can be tuned by varying the degree of propoxylation and ethoxylation. researchgate.net These surfactants are also used in cosmetic formulations as emulsifiers to stabilize oil-in-water or water-in-oil mixtures. google.com

Formation of Nitrate (B79036) Esters as Fuel Additives

This compound is a precursor in the synthesis of its corresponding nitrate ester, 2-ethylheptyl nitrate. While research often focuses on the isomeric 2-ethylhexyl nitrate (from 2-ethylhexanol) due to its widespread industrial use, the principles of synthesis are directly applicable. These nitrate esters are significant as cetane number improvers for diesel fuel. smolecule.comwikipedia.org The nitration of the alcohol is the core chemical transformation, typically achieved by reacting it with a nitrating agent, most commonly a mixture of nitric acid and sulfuric acid. scientific.netresearchgate.net

Research into the synthesis of these nitrate esters has explored various methodologies to optimize yield, safety, and efficiency. Traditional batch processing, continuous flow methods, and the use of microreactors have all been investigated.

Synthesis via Mixed Acids: A prevalent method involves the reaction of the alcohol with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). google.comprepchem.com Sulfuric acid acts as a catalyst and a dehydrating agent, facilitating the formation of the nitronium ion (NO₂⁺), the key electrophile in the reaction. The reaction is highly exothermic and requires careful temperature control to prevent side reactions and ensure safety. prepchem.com Studies have detailed specific conditions, such as maintaining temperatures between 15-40°C. google.com For example, one process charges a reactor with a mixed acid composition of nitric acid, sulfuric acid, and water, adds urea (B33335) over a period to control the temperature, and then introduces the alcohol while maintaining a temperature of around 32.5°C. prepchem.com This method can achieve high yields, with some processes reporting product yields of 97% or higher. prepchem.com

Microreactor and Continuous Flow Technology: More recent research has focused on intensifying the process using micro-channel reactors and continuous flow systems. scientific.netresearchgate.netresearchgate.net These technologies offer significant advantages, including superior heat and mass transfer, which allows for better temperature control of the highly exothermic nitration reaction. researchgate.net This enhanced control leads to improved safety, higher yields, and greater product purity. scientific.netresearchgate.net Research using a micro-channel reactor with 2-ethylhexanol and a nitric acid/sulfuric acid mixture demonstrated that optimal conditions, such as specific molar ratios of reactants (1:1 for nitric acid to alcohol and 1:2 for nitric acid to sulfuric acid) and high space velocities, can lead to high yield and purity. scientific.netresearchgate.net Another continuous flow process using a Corning G4 Advanced-Flow reactor reported a 100% conversion of the starting alcohol with a residence time of only 12 seconds. chemicalbook.com A separate continuous nitration approach utilized dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane (B8821072) (TFE) medium, which proceeded at room temperature with excellent conversion and selectivity. researchgate.net

The research findings for the synthesis of the closely related 2-ethylhexyl nitrate are summarized in the table below, illustrating various process parameters and outcomes.

Table 1: Research Findings on 2-Ethylhexyl Nitrate Synthesis

| Synthesis Method | Reactants | Catalyst/Medium | Temperature | Residence Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Continuous Nitration | 2-Ethylhexanol, H₂SO₄/HNO₃ Mixture | - | 15-40°C | 2-5 minutes | Enhanced Yield | google.com |

| Micro-channel Reactor | 2-Ethylhexanol, Nitric Acid | Sulfuric Acid | Not specified | Optimal LHSV: 4000h⁻¹ | High | scientific.netresearchgate.net |

| Batch Reactor | 2-Ethylhexyl alcohol, HNO₃/H₂SO₄/H₂O Mixture | Urea (control) | 32.5°±2.5°C | ~1 hour | 97% | prepchem.com |

| Continuous Flow Reactor | 2-Ethylhexanol, 98% HNO₃, 90% H₂SO₄ | - | 10°C (chiller) | 12 seconds | 100% | chemicalbook.com |

Role as a Chain Terminator in Polymer Synthesis Research

In the field of polymer chemistry, this compound and its isomer 2-ethylhexanol serve as effective chain terminators, particularly in the synthesis of condensation polymers. atamanchemicals.comatamanchemicals.com Chain terminators, also known as "capping agents," are crucial for controlling the molecular weight of a polymer. By adding a monofunctional molecule like this compound to a polymerization reaction, the growth of a polymer chain is halted.

The mechanism of chain termination relies on the single reactive site of the alcohol—the primary hydroxyl (-OH) group. atamanchemicals.com In a typical condensation polymerization, such as the formation of a polyester (B1180765) from a dicarboxylic acid and a diol, the polymer chain grows by forming ester linkages at both ends of the monomers. Because this compound has only one hydroxyl group, once it reacts with a growing polymer chain end, there are no further reactive sites on that terminus to allow for continued propagation. This effectively "caps" the chain.

The concentration of the chain terminator relative to the monomers is a critical parameter for controlling the final polymer properties. A higher concentration of this compound will result in shorter polymer chains and, consequently, a lower average molecular weight. This control is vital because the molecular weight of a polymer significantly influences its physical properties, such as viscosity, mechanical strength, and solubility. The branched structure of this compound can also impart specific properties to the final polymer, such as increased solubility in organic solvents and reduced viscosity. wikipedia.org

While primarily used as a chain terminator, derivatives of branched alcohols like 2-ethylhexanol are also incorporated as side chains in the synthesis of some conjugated polymers to enhance their solubility. rsc.org In this context, while not strictly a terminator for the main chain, its presence is integral to creating processable materials with desired electronic properties. rsc.org The fundamental role, however, in many industrial polymer syntheses remains the deliberate control of chain length. atamanchemicals.comatamanchemicals.com

Analytical Methodologies and Characterization Research

Spectroscopic and Dielectric Characterization Research

Dynamic Heat Capacity and Dielectric Polarization Investigations

Research into the dynamic heat capacity and dielectric polarization of alcohols provides insight into their molecular dynamics and the thermodynamics of their condensed phases. While specific studies focusing solely on 2-Ethylheptan-1-ol are not extensively detailed in publicly available literature, the methodologies applied to other branched primary alcohols, such as the structurally similar 2-ethylhexan-1-ol (B42007), offer a clear framework for how such investigations would be conducted. dhc-solvent.deresearchgate.net

Dynamic Heat Capacity: Dynamic heat capacity studies would involve measuring the heat capacity of this compound under varying temperature and frequency conditions. These investigations are valuable for understanding the cooperative molecular motions and relaxation processes occurring within the liquid state. For branched alcohols, the molecular structure inhibits crystallization, leading to complex behaviors near the glass transition. dhc-solvent.deresearchgate.net Research on similar long-chain alcohols has utilized techniques like differential scanning calorimetry to determine properties such as isobaric heat capacity. researchgate.net Such data is fundamental for calculating other thermodynamic properties like density, thermal expansion coefficients, and compressibility as a function of temperature and pressure. researchgate.net

Dielectric Polarization: Dielectric polarization studies, often conducted using techniques like dielectric relaxation spectroscopy, probe the rotational dynamics of polar molecules like this compound. iaea.orgresearchgate.net The hydroxyl (-OH) group imparts a permanent dipole moment to the molecule. When an external electric field is applied, these dipoles attempt to align, and the extent and speed of this alignment provide information about intermolecular interactions, such as hydrogen bonding, and the size and shape of molecular clusters. iaea.orgresearchgate.net

For primary alcohols, dielectric spectra can reveal multiple relaxation processes. These are often attributed to:

The cooperative rearrangement of hydrogen-bonded molecular chains. acs.org

The reorientation of individual alcohol molecules at the end of these chains. acs.org

The dynamics of hydrogen bond formation and breaking. acs.org

Studies on various primary alcohols have shown that the main dielectric relaxation time is influenced by factors like chain length, temperature, and the presence of other substances. scispace.com For a branched alcohol like this compound, the steric hindrance from the ethyl group at the C-2 position would be expected to influence the hydrogen-bonding networks and, consequently, its dielectric relaxation behavior.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) in Structural Elucidation

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the definitive structural confirmation of organic compounds like this compound.

Nuclear Magnetic Resonance (NMR): NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound (C9H20O), ¹H NMR and ¹³C NMR spectra would yield characteristic signals corresponding to each unique proton and carbon environment in the structure.

While a publicly available, experimentally verified NMR spectrum for this compound is not provided in the search results, the expected chemical shifts and splitting patterns can be predicted based on established principles. The presence of a chiral center at the C-2 position can lead to magnetic non-equivalence of protons in adjacent groups, potentially resulting in more complex spectra.

Expected ¹H NMR and ¹³C NMR Data for this compound

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| -CH₂OH | ~3.4-3.6 (doublet of doublets) | ~65-70 | Protons on the carbon bearing the hydroxyl group. |

| -CH(CH₂CH₃)- | ~1.4-1.6 (multiplet) | ~40-45 | The chiral center proton. |

| -CH₂CH₃ (ethyl) | ~1.2-1.4 (multiplet) | ~23-28 | Methylene protons of the ethyl group. |

| -CH₂- (heptyl chain) | ~1.2-1.5 (multiplets) | ~23-32 | Methylene protons of the main pentyl chain. |

| -CH₃ (ethyl) | ~0.8-0.9 (triplet) | ~10-15 | Terminal methyl protons of the ethyl group. |

| -CH₃ (heptyl) | ~0.8-0.9 (triplet) | ~14 | Terminal methyl protons of the main pentyl chain. |

| -OH | Variable (singlet, broad) | - | The hydroxyl proton signal's position is concentration and solvent dependent. |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (Molecular Weight: 144.25 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 144. nih.gov

The fragmentation of primary alcohols in a mass spectrometer is characterized by several common pathways:

Alpha-cleavage: The bond between the first and second carbon atoms (C1-C2) breaks, leading to the loss of an alkyl radical. For this compound, this would result in a stable, resonance-stabilized oxonium ion. The most prominent fragmentation is often the loss of the largest alkyl group from the alpha-carbon.

Dehydration: The loss of a water molecule (H₂O, mass of 18) from the molecular ion is a common fragmentation pathway for alcohols, leading to a peak at [M-18]⁺. libretexts.org

A GC-MS spectrum for this compound is noted in the PubChem database (CID 102494), confirming its use in the analysis of this compound. nih.gov The fragmentation pattern would show characteristic ions that help to piece together the branched structure.

Characteristic Mass Spectrometry Fragments for Alcohols

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| M-18 | [C₉H₁₈]⁺ | Loss of H₂O from the molecular ion. |

| M-29 | [C₇H₁₅O]⁺ | Loss of an ethyl radical (•CH₂CH₃). |

| M-71 | [C₄H₉O]⁺ | Loss of a pentyl radical (•C₅H₁₁). |

| 31 | [CH₂OH]⁺ | Alpha-cleavage in primary alcohols, though less likely to be the base peak in larger branched alcohols. |

Note: The relative intensities of these fragments would be crucial for distinguishing this compound from its isomers.

Environmental Research Perspectives on 2 Ethylheptan 1 Ol

Environmental Fate and Transport Studies (as a Model Compound)smolecule.com

2-Ethylheptan-1-ol is utilized as a model compound in environmental research to understand the behavior of organic contaminants. smolecule.com Its widespread use and potential for environmental release make it a relevant subject for studying the transport, degradation, and bioaccumulation of similar pollutants. smolecule.com

The environmental distribution of this compound is influenced by its physicochemical properties.

Air: In the atmosphere, this compound exists in the vapor phase and is subject to degradation by photochemically produced hydroxyl radicals. atamanchemicals.com Due to its moderate volatility, it can be released into the atmosphere from soil and water surfaces. atamanchemicals.comarkema.com Fugacity modeling suggests that a significant portion of releases can partition to the air. epa.gov

Water: this compound is poorly to moderately soluble in water. atamanchemicals.comsolubilityofthings.com When released into aquatic environments, it is not expected to adsorb significantly to suspended solids and sediment. atamanchemicals.com Volatilization from the water surface is considered an important fate process. atamanchemicals.com Predicted dissipation half-lives are estimated to be between 1.0 to 1.5 days in rivers and 15 to 20 days in lakes. epa.gov

Soil: Due to a low calculated soil adsorption coefficient (Koc), this compound is not expected to adsorb strongly to soil and sediment. atamanchemicals.combasf.com This suggests it has the potential for mobility in the soil and may leach into groundwater. epa.gov However, its ready biodegradability is a major route of dissipation in terrestrial environments. epa.gov

Interactive Data Table: Environmental Fate Parameters of this compound

| Parameter | Value | Reference |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 2.9 | carlroth.com |

| Log Koc (Soil Adsorption Coefficient) | 1.55 (calculated) | basf.com |

| Water Solubility | Poorly to moderately soluble | atamanchemicals.comsolubilityofthings.com |

| Vapor Pressure | 0.102 mmHg at 25°C | lookchem.com |

| Henry's Law Constant | Approximated from vapor pressure | basf.com |

The degradation of this compound in the environment occurs through both abiotic and biotic processes.

Biodegradation: This is a primary degradation pathway for this compound. It is considered to be readily biodegradable in water and soil. atamanchemicals.comepa.govbasf.com Studies have shown that it biodegrades rapidly in wastewater treatment plants. arkema.com A MITI-I Test (equivalent to OECD TG 301-C) demonstrated that 2-ethylhexanol is readily biodegradable, with complete removal of Total Organic Carbon (TOC) and the test substance within two weeks. europa.eu Another study showed a 79-99.9% degradation over 14 days. carlroth.com The microbial degradation of plasticizers is considered a likely source of 2-ethylhexanol found in indoor air. researchgate.net

Photochemical Degradation: In the atmosphere, this compound is expected to degrade by reacting with photochemically produced hydroxyl radicals. atamanchemicals.com

Oxidative Degradation: Research has explored the degradation of related compounds using advanced oxidation processes. For instance, the degradation of 2'-ethylhexyl 4-(dimethylamino)benzoate (B8555087) (ODPABA) was studied using oxidants like sodium hypochlorite (B82951), hydrogen peroxide, and ozone in the presence of UV radiation. jeeng.net In the H2O2/UV and O3/UV systems, 2-ethylhexan-1-ol (B42007) was identified as a degradation by-product. jeeng.net Similarly, 2-ethylhexan-1-ol was identified as a degradation byproduct during the chlorination of octocrylene. semanticscholar.org

Investigating Behavior in Environmental Compartments (Air, Water, Soil)

Remediation Techniques Research

Research into the removal of this compound and similar organic contaminants often focuses on advanced oxidation processes and adsorption techniques. The degradation of ODPABA, which produces 2-ethylhexan-1-ol, was most effective using sodium hypochlorite with UV radiation. jeeng.net Adsorption methods have also been evaluated for sample preparation and analysis. For instance, matrix solid-phase dispersion (MSPD) using a non-polar polystyrene resin (XAD-4) followed by Soxhlet extraction has been successfully used to adsorb and concentrate 2-ethylhexanol from water samples. rjptonline.org

Accurate and sensitive analytical methods are crucial for monitoring the presence of this compound in the environment. Gas chromatography-mass spectrometry (GC-MS) is a commonly used technique for its detection and quantification. rjptonline.orgciop.pl A specific method was developed for determining its concentration in workplace air, involving adsorption on a solid sorbent and analysis by GC with a flame ionization detector (FID). ciop.plbuilderscience.pl

A study on the analysis of 2-ethylhexan-1-ol in surface water utilized matrix solid-phase dispersion with XAD-4 resin for adsorption, followed by Soxhlet extraction and GC-MS analysis. rjptonline.org This method achieved a limit of quantitation of 0.5 μg/L and was successfully applied to real surface water samples, finding concentrations of 3.0 μg/L and 6.8 μg/L near a ground calcium carbonate quarry. rjptonline.org

Interactive Data Table: Analytical Methods for this compound

| Technique | Matrix | Limit of Quantification (LOQ) | Application | Reference |

|---|---|---|---|---|

| GC-MS | Surface Water | 0.5 μg/L | Environmental Monitoring | rjptonline.org |

| GC-FID | Workplace Air | 24.14 ng/ml | Occupational Exposure Assessment | ciop.plbuilderscience.pl |

Biochemical and Biological Contexts in Academic Research

Natural Occurrence and Biological Roles

2-Ethylheptan-1-ol has been identified as a metabolite in several plant species, contributing to their chemical profiles. In a study analyzing different varieties of Hangzhou Gongmei White Tea (derived from Camellia sinensis), 2-ethylhexan-1-ol (B42007) was pinpointed as one of the primary differential volatile metabolites. nih.gov Its concentration varied significantly among the different tea varieties, suggesting a role in the distinct aromatic qualities of each. nih.gov The compound is also listed as a known metabolite in the general profile of Camellia sinensis, further establishing its presence in tea. plantaedb.comhmdb.ca

Research on Ilex vomitoria (Yaupon Holly) leaves also detected 2-ethylhexan-1-ol as a significant alcohol compound. mdpi.com In the summer, it was the most abundant alcohol, making up 25.12% of the total alcohol content in the leaf's aromatic profile. mdpi.com This indicates a potential seasonal variation in its production.

Furthermore, studies on the floral aroma of the Nacional variety of cocoa (Theobroma cacao) have identified 2-ethylhexan-1-ol among the volatile organic compounds (VOCs). frontiersin.org Specifically, seven regions of genetic association were found for the roasted (R) form of this compound, linking its presence to the genetic makeup of the cocoa plant. frontiersin.orgnih.gov

The table below summarizes the detection of this compound in the mentioned plant species.

| Plant Species | Common Name | Finding |

| Camellia sinensis | Tea | Identified as a key differential volatile metabolite in Hangzhou Gongmei White Tea varieties. nih.gov |

| Ilex vomitoria | Yaupon Holly | Found to be the most abundant alcohol compound in summer leaves. mdpi.com |

| Theobroma cacao | Cocoa | Detected as a volatile organic compound associated with the floral aroma of the Nacional variety. frontiersin.org |

In the context of vinegars, while specific mention of this compound is less direct, the broader category of higher alcohols, which includes similar structures like 2-ethylhexan-1-ol, is known to be formed during the fermentation of products like Huyou vinegar. researchgate.net These alcohols are crucial in developing the unique aroma and flavor of the final product. researchgate.netmdpi.com The fermentation process, involving both yeast and acetic acid bacteria, generates a complex mixture of volatile compounds, including various alcohols. mdpi.comresearchgate.net

The table below details the presence of this compound in fermented products.

| Fermented Product | Specific Finding |

| Madeira Wine | A predominant alcohol contributing to citrus aroma descriptors. mdpi.commdpi.com |

| Acerola Wine | Identified as one of the most odor-active volatile compounds. akjournals.com |

| Huyou Vinegar | Higher alcohols, including the related 2-ethylhexan-1-ol, are formed during fermentation, contributing to flavor. researchgate.net |

This compound is recognized as a volatile organic compound (VOC) in various biological systems, from microbes to plants. ebi.ac.uk VOCs are carbon-based chemicals that evaporate at room temperature and are involved in a wide range of ecological interactions. nih.gov

In the context of microorganisms, 2-ethylhexan-1-ol has been identified as a VOC produced by bacteria and fungi. nih.gov For instance, it is produced by the bacterium Xenorhabdus indica, which is symbiotic with entomopathogenic nematodes. asm.org It is also considered a microbial degradation product of plasticizers, suggesting its origin in some environments may be linked to microbial activity on synthetic materials. researchgate.net Research has also identified (R)-(-)-2-ethylhexan-1-ol from Brevundimonas diminuta as having nematicidal activity. mdpi.com

In plants, 2-ethylhexan-1-ol is emitted as a VOC from roots and leaves. mdpi.com For example, it was detected in the VOC profile of barley (Hordeum vulgare) roots, although in this specific study, it was suspected to be a contaminant. In Lactococcus lactis cultures, 2-ethylhexan-1-ol was one of the compounds contributing to variations between different cheese fat-level sample groups. usu.edu Its role as a plant metabolite and a component of volatile oils is well-established. ebi.ac.ukatamanchemicals.com

Presence in Fermented Products (e.g., Wines, Vinegars)

Biosynthesis and Metabolic Pathways Research

Research into the floral aroma of Nacional cocoa has shed light on the biosynthetic origins of 2-ethylhexan-1-ol. nih.govresearchgate.net Studies suggest that the L-phenylalanine degradation pathway is one of the two main biosynthesis routes related to the floral notes in this cocoa variety. nih.govresearchgate.net L-phenylalanine is an essential amino acid that serves as a precursor for a wide range of secondary metabolites in plants. lupinepublishers.com

In fungi, such as Bjerkandera adusta, the degradation of L-phenylalanine can proceed through different routes, including a non-oxidative pathway and a β-oxidation pathway, leading to various aryl metabolites. researchgate.net While the direct synthesis of this compound from L-phenylalanine is not explicitly detailed in the provided context, the association of 2-ethylhexan-1-ol with the L-phenylalanine degradation pathway in cocoa suggests a metabolic link. nih.govresearchgate.net This pathway is responsible for producing other well-known floral compounds like 2-phenylethanol (B73330) and acetophenone. frontiersin.org

Beyond the L-phenylalanine pathway, other biosynthetic origins for this compound exist in various organisms. In many microorganisms, alcohols are produced through amino acid and fatty acid metabolism. mdpi.comnih.gov For example, the metabolism of amino acids can produce keto acids, which are precursors to various alcohols. nih.gov

In the context of fermented products, higher alcohols are typically formed by yeast during fermentation from amino acids via the Ehrlich pathway or from sugars. mdpi.com The microbial degradation of plasticizers containing 2-ethylhexyl esters is another significant source, where microorganisms hydrolyze the ester to produce 2-ethylhexanol. researchgate.net This alcohol can then be further metabolized by the same microorganisms. researchgate.net The compound has also been found among the volatile organic compounds produced by various bacteria and fungi, indicating diverse metabolic capabilities for its synthesis across different microbial species. nih.govasm.org

Theoretical and Computational Chemistry Studies

Molecular Interactions and Association Phenomena

Prediction of Phase Equilibria (e.g., Liquid-Liquid Equilibrium):No studies concerning the experimental measurement or theoretical prediction of phase equilibria for systems with 2-ethylheptan-1-ol were found.

Due to this absence of specific research, this article cannot be generated as requested.

Kinetic Modeling and Reaction Mechanism Elucidation

Scientific literature often provides in-depth kinetic and mechanistic analysis for structurally similar or more industrially prevalent alcohols. For instance, detailed studies exist for the combustion and esterification of other C8 and C9 alcohols, such as 2-ethylhexan-1-ol (B42007). acs.orgacs.orgosti.govresearchgate.netfrontiersin.orgkiche.or.kr These studies on related compounds involve the development of kinetic models (e.g., pseudo-homogeneous, Eley-Rideal, Langmuir-Hinshelwood-Hougen-Watson) and the elucidation of reaction mechanisms for processes like esterification and oxidation. acs.orgresearchgate.net General principles of alcohol combustion and pyrolysis are also well-documented, outlining reaction classes, rate rules, and the formation of various intermediates. frontiersin.orgmdpi.comnih.govwu.ac.thosti.gov

However, direct application or extrapolation of these findings to this compound would be speculative without specific experimental or computational validation for this particular compound. The unique branching structure and carbon chain length of this compound would influence its reactivity, bond dissociation energies, and the stability of reaction intermediates, necessitating a dedicated study.

Future research in this area would be required to generate the specific kinetic parameters and to elucidate the detailed reaction mechanisms for this compound. Such studies would likely involve experimental techniques like shock tubes or flow reactors coupled with advanced analytical methods, and computational approaches such as density functional theory (DFT) and high-level ab initio calculations to map out the potential energy surfaces for its decomposition and oxidation pathways.

Due to the absence of specific data for this compound, no data tables on its kinetic modeling or reaction mechanisms can be provided at this time.

Advanced Materials Science and Engineering Research Applications

Polymer and Material Modification Research

In the field of polymer science, 2-Ethylheptan-1-ol is primarily investigated for its role in modifying the physical characteristics of polymer resins, particularly as a precursor to plasticizing agents.

Influence on Polymer Flexibility and Mechanical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₂₀O |

| Molecular Weight | ~144.25 g/mol |

| Boiling Point | ~196.6 °C at 760 mmHg |

| Flash Point | ~79.5 °C |

| Density | ~0.824 g/cm³ at 25 °C |

| Solubility in Water | Slightly soluble |

While its role in improving flexibility is established, detailed quantitative research data on its specific impact on mechanical properties such as tensile strength or Young's modulus are not widely available in the public domain.

Incorporation into Polymeric Plasticizers

This compound serves as a foundational alcohol for creating plasticizer molecules. echemi.comgoogle.com This is typically achieved through esterification, where the alcohol is reacted with an acid, such as a dicarboxylic acid, to form a diester. These resulting ester molecules are the active plasticizing agents. echemi.com While it is a component in plasticizer compositions, specific research detailing its incorporation into polymeric plasticizers, which are higher molecular weight polyesters, is limited. google.com Its primary documented use is in the creation of monomeric plasticizers. echemi.com

Formulations and Specialty Chemical Research

The properties of this compound make it a valuable component in the formulation of various specialty chemicals, including coatings and adhesives. echemi.comjustia.com

Dispersing Agent Functionality in Pigment Systems

While direct research on the use of this compound as a primary dispersing agent for pigment systems is not extensively documented, its chemical nature supports related functionalities. It is involved in the production of surfactants and emulsifiers. echemi.com Furthermore, patent literature indicates that this compound can be used as the alcohol component in the synthesis of sulfonated carboxylic esters. justia.com These esters are noted for their surfactant character and function as wetting assistants in formulations, which is a critical aspect of achieving stable pigment dispersions. justia.com

Solvent Properties in Coatings, Adhesives, and Sealants Research

One of the well-documented applications of this compound is its use as a solvent. echemi.com Its higher boiling point and low volatility make it a suitable solvent in formulations for paints, coatings, and varnishes, where it can dissolve a wide array of resins. echemi.com In the context of adhesives, it has been cited as a potential raw material for synthesizing components within biodegradable pressure-sensitive adhesives. justia.com Its miscibility with most organic solvents further enhances its utility in complex chemical mixtures. echemi.com

| Property | Description | Relevance in Formulations |

|---|---|---|

| Boiling Point | ~196.6 °C | Contributes to low volatility, allowing for controlled drying times in coatings. |

| Solubility | Miscible with most organic solvents, slightly soluble in water. | Enables its use in a wide range of non-aqueous formulations and for dissolving various resins. |

| Classification | Organic Alcohol | The hydroxyl (-OH) group provides polarity, influencing its solvent action. |

Preparation of Porous Beads and Related Materials

Based on the available research literature, there were no specific findings on the use of this compound as a porogen or solvent in the synthesis of porous polymer beads or related macroporous materials.

Q & A

Basic: What are the recommended methods for synthesizing 2-Ethylheptan-1-ol with high purity?

Answer:

Synthesis of this compound typically involves catalytic hydrogenation of 2-Ethylheptanal or Grignard reactions with appropriate aldehydes. To ensure high purity:

- Catalytic Hydrogenation : Use a palladium or nickel catalyst under controlled hydrogen pressure (1–3 atm) at 50–80°C. Monitor reaction progress via GC-MS to detect intermediates like 2-Ethylheptanal .

- Purification : Distill under reduced pressure (e.g., 0.1–1 mmHg) to isolate the alcohol. Validate purity using NMR (e.g., δ 1.5–1.7 ppm for -CH2-OH protons) and GC with flame ionization detection (FID) .

- Purity Criteria : Residual solvent levels (e.g., <0.1% by GC) and absence of aldehyde peaks in NMR are critical .

Advanced: How can contradictions in physicochemical data (e.g., boiling point, solubility) for this compound be resolved?

Answer:

Contradictions often arise from measurement conditions or impurities. A systematic approach includes:

Verify Experimental Conditions : Compare data under identical parameters (e.g., pressure for boiling point, solvent polarity for solubility). For example, boiling point discrepancies may stem from differences in atmospheric pressure calibration .

Replicate Key Studies : Reproduce results from peer-reviewed sources, prioritizing journals with rigorous experimental reporting standards (e.g., Beilstein Journal of Organic Chemistry) .

Analyze Impurity Profiles : Use HPLC or GC-MS to identify trace contaminants (e.g., residual aldehydes) that alter properties like solubility .

Consult Thermodynamic Models : Apply local composition models (e.g., NRTL, UNIQUAC) to predict phase behavior and reconcile solubility data .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Detect O-H stretching (3200–3600 cm⁻¹) and C-O stretching (1050–1100 cm⁻¹) .

- Mass Spectrometry : Look for molecular ion [M]+ at m/z 158 (C9H20O) and fragments like [M-H2O]+ (m/z 140) .

Advanced: How can thermodynamic models predict this compound’s phase behavior in mixed-solvent systems?

Answer:

Local composition models (e.g., Wilson, NRTL) account for nonrandom molecular interactions. For this compound:

Parameterization : Use binary activity coefficients (γ₁, γ₂) from vapor-liquid equilibrium (VLE) experiments.

Nonrandomness Factor (α) : Adjust α in the NRTL equation to reflect hydrogen bonding between the hydroxyl group and polar solvents (e.g., water, ethanol) .

Validation : Compare predicted vs. experimental liquid-liquid equilibrium (LLE) data for ternary systems (e.g., this compound/water/hexane) .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods (≥100 ft/min face velocity) to mitigate inhalation risks .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers optimize reaction yields in asymmetric synthesis involving this compound?

Answer:

- Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective transformations.

- Kinetic Analysis : Use in-situ FTIR or Raman spectroscopy to monitor reaction kinetics and identify rate-limiting steps .

- Solvent Effects : Optimize solvent polarity (e.g., toluene vs. THF) to enhance stereochemical control .

Basic: What databases provide reliable physicochemical data for this compound?

Answer:

- PubChem : Offers molecular formula (C9H20O), CAS number (101-85-9), and vapor pressure data .

- CAS Common Chemistry : Provides regulatory information and solubility parameters under CC-BY-NC 4.0 license .

- ChemIDplus : Links to toxicity and safety data curated by the NIH .

Advanced: How do steric effects influence this compound’s reactivity in esterification reactions?

Answer:

The branched ethyl group imposes steric hindrance:

- Kinetic Studies : Compare reaction rates with linear isomers (e.g., 1-octanol) using acid-catalyzed esterification.

- DFT Calculations : Model transition states to quantify energy barriers for nucleophilic attack at the hydroxyl group .

- Solvent Optimization : Use bulky solvents (e.g., mesitylene) to reduce steric crowding and improve yields .

Basic: How should researchers document experimental procedures for reproducibility?

Answer:

- Detailed Methods : Report catalyst loadings, temperatures, and purification steps in the main manuscript .

- Supporting Information : Include raw spectral data (NMR, IR) and chromatograms in supplementary files .

- Yield Calculation : Specify limiting reagents and theoretical yields (e.g., “85% yield based on 2-Ethylheptanal”) .

Advanced: What strategies resolve discrepancies in this compound’s reported toxicity profiles?

Answer:

- Source Evaluation : Prioritize data from OECD-compliant studies over non-peer-reviewed sources .

- Dose-Response Analysis : Reanalyze EC50/LC50 values using standardized assays (e.g., Daphnia magna tests) .

- Meta-Analysis : Apply statistical tools (e.g., Cochran’s Q test) to assess heterogeneity in toxicity datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.